

Application Note: Reductive Amination of Cyclooctanone with Pyrrolidine

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Compound of Interest

Compound Name: 1-Cyclooctylpyrrolidine

CAS No.: 18707-36-3

Cat. No.: B8619679

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Abstract

This guide details the protocol for the direct reductive amination of cyclooctanone (a medium-ring ketone) with pyrrolidine (a cyclic secondary amine) using Sodium Triacetoxyborohydride (STAB). Unlike traditional methods utilizing Sodium Cyanoborohydride (

), this protocol employs STAB for its superior selectivity, mild reaction conditions, and absence of toxic cyanide byproducts. This document provides mechanistic insights, a step-by-step experimental procedure, and troubleshooting strategies to ensure high-yield synthesis of tertiary amines.

Introduction & Mechanistic Rationale

The Challenge of Medium-Sized Rings

Cyclooctanone presents unique conformational challenges compared to smaller (cyclohexanone) or larger rings. The "medium-ring effect" often retards nucleophilic attack at the carbonyl carbon due to transannular strain. Furthermore, the condensation of a secondary amine (pyrrolidine) with a ketone typically exists in an equilibrium between the hemiaminal, iminium ion, and enamine.

Why Sodium Triacetoxyborohydride (STAB)?

For the synthesis of N-cyclooctylpyrrolidine, STAB is the reagent of choice over

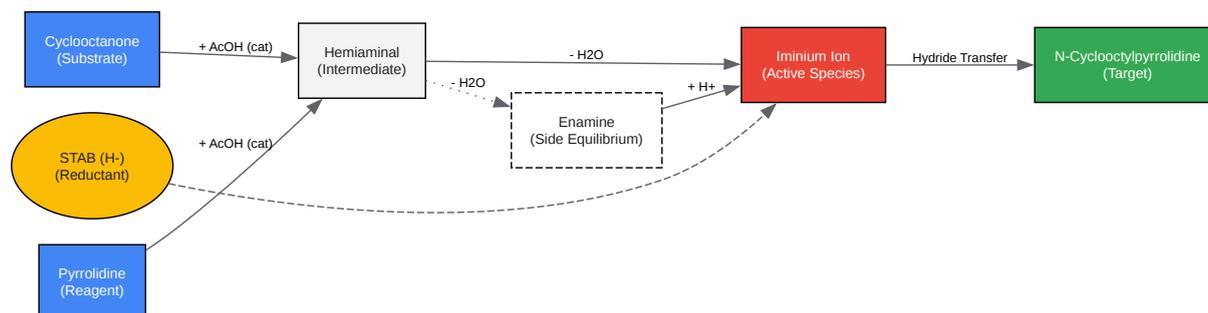
or catalytic hydrogenation (

).

- Selectivity: STAB is less basic and sterically bulkier than . It does not reduce the ketone competitively at a significant rate. It selectively reduces the iminium ion species formed in situ.
- Safety: Eliminates the risk of residual cyanide in the pharmaceutical intermediate.
- Mechanism: The reaction proceeds via the formation of an iminium species. Acetic acid is used as a catalyst to protonate the hemiaminal/enamine, driving the equilibrium toward the electrophilic iminium ion, which is then rapidly trapped by the hydride.

Reaction Pathway

The following diagram illustrates the specific pathway for this substrate pair. Note that while secondary amines can form enamines, the reduction predominantly occurs via the protonated iminium species.



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Figure 1: Mechanistic pathway for the reductive amination of cyclooctanone with pyrrolidine.

Experimental Protocol

Materials & Stoichiometry

Reagent	Equiv.	Role	Notes
Cyclooctanone	1.0	Substrate	Limiting reagent.
Pyrrolidine	1.1 - 1.2	Amine Source	Slight excess drives equilibrium.
NaBH(OAc) ₃ (STAB)	1.4 - 1.5	Reductant	Moisture sensitive; add as solid.
Acetic Acid (AcOH)	1.0 - 2.0	Catalyst	Crucial for ketone activation.
1,2-Dichloroethane (DCE)	Solvent	0.2 - 0.5 M	Preferred solvent (fastest rates).
THF	Solvent	Alternative	Use if chlorinated solvents are restricted.

Step-by-Step Procedure

Step 1: Solvation and Mixing

- Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Charge the flask with Cyclooctanone (1.0 equiv).
- Add DCE (or THF) to achieve a concentration of approx. 0.25 M.
- Add Pyrrolidine (1.1 equiv) via syringe.
- Observation: The solution may warm slightly. Stir for 5 minutes.

Step 2: Acid Catalysis

- Add Glacial Acetic Acid (1.0 - 2.0 equiv).

- Critical: Stir for 10–15 minutes before adding the reducing agent. This "pre-equilibrium" period allows the formation of the hemiaminal/iminium species.

Step 3: Reduction

- Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 5–10 minutes.
 - Note: Adding in portions prevents a sudden exotherm and manages gas evolution (minor).
- Seal the flask under a nitrogen atmosphere.
- Stir vigorously at Room Temperature (20–25 °C).

Step 4: Monitoring (In-Process Control)

- Monitor reaction progress via TLC or LCMS after 2 hours.
 - TLC Eluent: 10% MeOH in DCM (stain with Ninhydrin or KMnO₄).
 - Target: Disappearance of Cyclooctanone.
 - Duration: Typical reaction time is 2–6 hours. If incomplete after 6 hours, add an additional 0.5 equiv of STAB.

Step 5: Quench and Workup

- Quench: Carefully add saturated aqueous solution (approx. equal volume to solvent) to the reaction mixture. Stir for 15 minutes until gas evolution ceases.
- Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM ().^[1]
- Wash: Combine organic layers and wash with brine.
- Dry: Dry over anhydrous

or

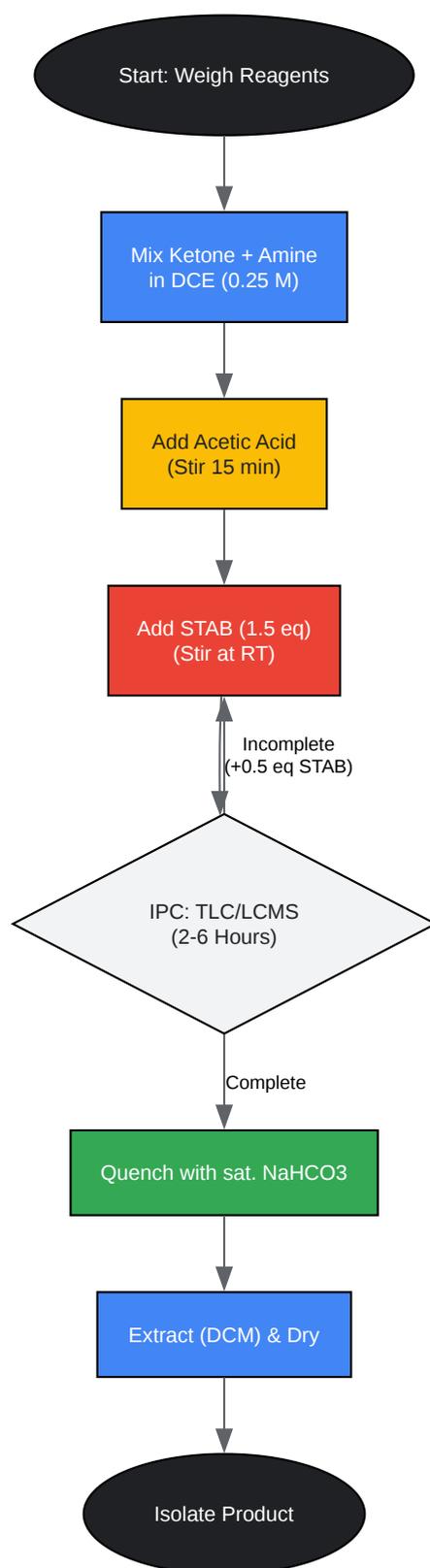
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- Concentrate: Filter and concentrate in vacuo to yield the crude oil.

Step 6: Purification

- The crude product is often >90% pure.
- If necessary, purify via flash column chromatography.
 - Stationary Phase: Silica Gel.
 - Mobile Phase: DCM:MeOH:NH₄OH (95:5:1). The ammonia is essential to prevent streaking of the tertiary amine on silica.

Workflow Visualization



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Figure 2: Operational workflow for the synthesis of N-cyclooctylpyrrolidine.

Expected Results & Characterization

- Physical State: Colorless to pale yellow oil.
- Yield: Typical isolated yields range from 85% to 95%.
- ¹H NMR (Prediction):
 - 2.40–2.60 (m, 4H, pyrrolidine -CH₂)
 - 2.10–2.30 (m, 1H, cyclooctyl CH-N)
 - 1.70–1.80 (m, 4H, pyrrolidine -CH₂)
 - 1.40–1.70 (m, 14H, cyclooctyl CH₂)
- Mass Spectrometry: ESI+

Troubleshooting Guide

Issue	Possible Cause	Solution
Low Conversion	Steric hindrance of cyclooctanone ring.	Increase Acetic Acid to 2.0 equiv to accelerate iminium formation. Ensure DCE is dry.
No Reaction	Wet solvent/reagents (STAB decomposed).	STAB decomposes in moist air. Use a fresh bottle or increase loading. Add 3Å molecular sieves.
Impurity: Alcohol	Direct reduction of ketone.[2]	Add amine and acid before STAB. Ensure STAB is added slowly.
Emulsion during workup	Amine salts acting as surfactants.	Add a small amount of MeOH or filter through Celite before separation.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. *The Journal of Organic Chemistry*, 61(11), 3849–3862.
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Sources

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- [2. Amine synthesis by reductive amination \(reductive alkylation\) \[organic-chemistry.org\]](#)
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